molecular formula C12H7Cl2NO3 B6392389 5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid CAS No. 1261967-07-0

5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid

Cat. No.: B6392389
CAS No.: 1261967-07-0
M. Wt: 284.09 g/mol
InChI Key: WKWXJYUZDWYRBX-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid is an organic compound that belongs to the class of nicotinic acids It features a dichlorophenyl group attached to a hydroxynicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-dichlorobenzene and nicotinic acid.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the coupling of the dichlorophenyl group with the nicotinic acid.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and efficiency, with careful control of reaction parameters to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-(2,5-Dichlorophenyl)-2-furoic acid: Similar in structure but with a furoic acid moiety instead of nicotinic acid.

    6-chloro-4-oxo-N’-(2,5-dichlorophenyl)-1,4-dihydroquinoline-3-carboxamide: Another compound with a dichlorophenyl group, used in cancer research.

Uniqueness

5-(2,5-Dichlorophenyl)-6-hydroxynicotinic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(2,5-dichlorophenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO3/c13-7-1-2-10(14)8(4-7)9-3-6(12(17)18)5-15-11(9)16/h1-5H,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWXJYUZDWYRBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=CNC2=O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90688018
Record name 5-(2,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261967-07-0
Record name 5-(2,5-Dichlorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90688018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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